N-(3-chloro-4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide N-(3-chloro-4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 881445-29-0
VCID: VC6251173
InChI: InChI=1S/C11H10ClN3O2S/c1-6-10(18-15-14-6)11(16)13-7-3-4-9(17-2)8(12)5-7/h3-5H,1-2H3,(H,13,16)
SMILES: CC1=C(SN=N1)C(=O)NC2=CC(=C(C=C2)OC)Cl
Molecular Formula: C11H10ClN3O2S
Molecular Weight: 283.73

N-(3-chloro-4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

CAS No.: 881445-29-0

Cat. No.: VC6251173

Molecular Formula: C11H10ClN3O2S

Molecular Weight: 283.73

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide - 881445-29-0

Specification

CAS No. 881445-29-0
Molecular Formula C11H10ClN3O2S
Molecular Weight 283.73
IUPAC Name N-(3-chloro-4-methoxyphenyl)-4-methylthiadiazole-5-carboxamide
Standard InChI InChI=1S/C11H10ClN3O2S/c1-6-10(18-15-14-6)11(16)13-7-3-4-9(17-2)8(12)5-7/h3-5H,1-2H3,(H,13,16)
Standard InChI Key AHOJKNNZZJPCIE-UHFFFAOYSA-N
SMILES CC1=C(SN=N1)C(=O)NC2=CC(=C(C=C2)OC)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a 1,2,3-thiadiazole ring substituted with a methyl group at position 4 and a carboxamide group at position 5. The carboxamide nitrogen is further linked to a 3-chloro-4-methoxyphenyl moiety (Fig. 1). Key features include:

  • Thiadiazole Core: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, contributing to electronic stability and pharmacophore compatibility.

  • Chloro-Methoxyphenyl Group: The electron-withdrawing chlorine (Cl) and electron-donating methoxy (-OCH3_3) groups at positions 3 and 4 of the phenyl ring influence solubility and target binding .

  • Methyl and Carboxamide Substituents: The methyl group enhances lipophilicity, while the carboxamide enables hydrogen bonding with biological targets .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC11H10ClN3O2S\text{C}_{11}\text{H}_{10}\text{ClN}_3\text{O}_2\text{S}
Molecular Weight283.73 g/mol
IUPAC NameN-(3-chloro-4-methoxyphenyl)-4-methylthiadiazole-5-carboxamide
SMILESCOc1ccc(Cl)c(c1)NC(=O)c2nnsn2C
logP3.92 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves multi-step reactions, typically starting with cyclization and acylation:

  • Thiadiazole Ring Formation: Cyclization of thiosemicarbazide derivatives with acetic anhydride yields the 1,2,3-thiadiazole core.

  • Carboxamide Coupling: The 5-carboxamide group is introduced via reaction with 3-chloro-4-methoxy aniline using coupling agents like EDCI.

  • Purification: Chromatography or crystallization isolates the final product .

Key Reaction Conditions:

  • Solvent: Absolute ethanol or dichloromethane.

  • Catalyst: pp-Toluenesulfonic acid (pp-TSA) for condensation .

  • Temperature: 60–80°C for 6–12 hours.

Spectroscopic Confirmation

  • 1H^1\text{H}-NMR: Signals at δ 8.08–8.38 ppm (azomethine protons), δ 11.73–12.25 ppm (hydrazide N-H) .

  • 13C^{13}\text{C}-NMR: Peaks at 143.04–146.16 ppm (C=N) and 162.57–163.19 ppm (C=O) .

  • IR Spectroscopy: Stretching vibrations at 1680 cm1^{-1} (amide C=O) and 1240 cm1^{-1} (C-O-C).

Biological Activities and Mechanisms

Anticancer Properties

The methyl-thiadiazole carboxamide scaffold demonstrates cytotoxicity against cancer cell lines:

Table 2: Cytotoxicity of Analogous Thiadiazoles

CompoundIC50_{50} (µM) – MCF-7IC50_{50} (µM) – A549
3a32.9 ± 6.251.2 ± 4.7
5b2.9 ± 0.316.2 ± 2.7

Mechanistic Insights:

  • Apoptosis Induction: Activation of caspase-3/7 pathways.

  • Topoisomerase Inhibition: Intercalation with DNA-topoisomerase II complexes .

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: High logP (3.92) suggests moderate gastrointestinal absorption .

  • Metabolism: Hepatic CYP450-mediated oxidation of the methoxy group .

  • Excretion: Renal clearance due to moderate molecular weight.

Toxicity Considerations

  • HEK-293 Cell Toxicity: IC50_{50} > 200 µM for most analogs, indicating low nephrotoxicity .

  • Mutagenicity: Negative Ames test results for related compounds.

Research Gaps and Future Directions

  • Target Identification: Elucidate specific protein targets using proteomics and molecular docking.

  • In Vivo Studies: Evaluate efficacy in animal models of infection or cancer.

  • Structural Optimization: Modify the chloro-methoxyphenyl group to enhance bioavailability.

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